3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole
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Description
Scientific Research Applications
- Antimicrobial Properties : Researchers have explored the antimicrobial potential of this compound. Its bromine atoms and triazole ring contribute to its activity against bacteria and fungi .
- Antiparasitic Activity : Investigations suggest that it may exhibit antiparasitic effects, making it a candidate for drug development against protozoan infections .
- Electron Transport Materials : The triazole moiety in this compound can serve as an electron-transporting unit in organic electronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
- Sensitizers for Dye-Sensitized Solar Cells (DSSCs) : Researchers have studied its potential as a sensitizer in DSSCs, where it absorbs light and generates charge carriers .
- Cross-Coupling Reactions : 3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole can participate in cross-coupling reactions, leading to diverse chemical transformations .
- Esterification and Aldol Condensation : It has been used as a metal-free catalyst for direct esterification of carboxylic acids and aldol condensation of aldehydes under neat reaction conditions .
- Synthetic Building Block : Chemists use it as an intermediate in the synthesis of more complex molecules, especially in pharmaceutical research .
- Herbicides and Fungicides : The compound’s bromine atoms and triazole ring may contribute to its herbicidal or fungicidal properties, making it relevant in crop protection .
- Protein Kinase Inhibitors : Researchers have explored its potential as a protein kinase inhibitor, which could have implications in cancer research and drug discovery .
- Bioconjugation and Labeling : Its functional groups allow for bioconjugation and labeling of biomolecules, aiding in biological studies .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Chemical Synthesis and Reactions
Pharmaceutical Intermediates
Agrochemicals and Pesticides
Biological Studies and Chemical Biology
properties
IUPAC Name |
3,5-dibromo-1-[(2-nitrophenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N4O2/c10-8-12-9(11)14(13-8)5-6-3-1-2-4-7(6)15(16)17/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGISIPSFTIIUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole |
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